N-[4-(piperidin-4-ylmethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(17)16-14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) |
InChI Key |
WHJMCFFBDGSCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[4-(piperidin-4-ylmethyl)phenyl]acetamide typically involves:
- Construction or modification of the piperidine ring.
- Attachment of the piperidin-4-ylmethyl moiety to a phenyl ring.
- Introduction of the acetamide group onto the aromatic amine.
Key synthetic steps often include amide coupling reactions, protection/deprotection of amine groups, and alkylation reactions.
Specific Synthetic Routes
Amide Coupling via Activated Esters or Carbodiimide-Mediated Reactions
One common approach involves coupling a carboxylic acid derivative with a piperidinyl-containing amine under peptide coupling conditions:
- The carboxylic acid (e.g., 4-(piperidin-4-ylmethyl)benzoic acid or related acid derivatives) is activated using carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of hydroxybenzotriazole (HOBt).
- The activated ester intermediate reacts with the amine to form the amide bond.
- Bases such as diisopropylethylamine (DIPEA) are used to scavenge the acid formed during coupling.
This method yields the acetamide linkage efficiently and is widely used in the synthesis of related piperidine amides.
Protection and Deprotection Strategies
- The piperidine nitrogen is often protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization.
- For example, 4-cyanopiperidine can be Boc-protected, then functionalized at the 4-position (e.g., hydroxymethylation), followed by deprotection to yield the free amine for subsequent coupling.
- Deprotection is commonly performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove Boc groups under mild acidic conditions.
Alkylation of Piperidine Derivatives
- Alkylation of piperidine nitrogen with benzyl or phenylmethyl groups can be achieved using benzyl bromide or related alkyl halides in the presence of a base.
- The piperidin-4-ylmethyl moiety is introduced by reaction of piperidine derivatives with para-substituted benzyl halides.
- Sodium hydride (NaH) or potassium carbonate (K2CO3) are used as bases to deprotonate intermediates facilitating nucleophilic substitution.
Synthesis of Intermediates
- Starting materials such as 2-chloro-N-phenylacetamide derivatives can be prepared by acylation of anilines with chloroacetyl chloride under controlled temperature (0°C) in biphasic systems (e.g., DCM and aqueous NaOH).
- These intermediates are then reacted with piperidine derivatives to yield the target amides.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of piperidine amine | Boc2O, triethylamine, DCM | Boc-protected piperidine derivative |
| 2 | Functionalization at C4 position | LDA, paraformaldehyde, ammonium hydroxide/chloride | Hydroxymethylated piperidine intermediate |
| 3 | Deprotection | TFA (10%) in DCM | Free amine piperidine derivative |
| 4 | Carboxylic acid activation | DCC/NHS or HBTU/HOBt/DIPEA | Activated ester intermediate |
| 5 | Amide bond formation | Coupling of amine and activated acid | This compound |
| 6 | Alkylation (optional) | Benzyl bromide, NaH or K2CO3, acetone, 60°C | Benzylated piperidine derivatives |
Comprehensive Research Findings
Yields and Purity
Analytical Characterization
Variations and Derivatives
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenylacetamide moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs with modifications to the piperidine ring, phenyl group substituents, or sulfonamide/sulfonyl linkages, highlighting structural, pharmacological, and chemical differences.
Structural and Chemical Comparisons
Key Observations :
- Pharmacological Relevance : Acetyl fentanyl () demonstrates how N-phenylacetamide derivatives with piperidine modifications can exhibit potent opioid activity, though the target compound lacks the phenethyl group critical for μ-opioid receptor affinity .
- Anti-Inflammatory Potential: Compounds like N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide () show sulfonamide groups enhancing anti-inflammatory activity, suggesting that sulfonyl linkages may improve target engagement compared to methylene-linked analogs .
Pharmacological Activity Comparisons
Key Insights :
- Sulfonamide vs. Piperidinylmethyl : Sulfonamide derivatives (e.g., ) exhibit superior analgesic and anti-inflammatory activities compared to methylene-linked piperidine analogs, likely due to enhanced hydrogen bonding and enzyme inhibition .
- Safety Profiles : Acetyl fentanyl’s high toxicity underscores the importance of substituent choice in avoiding unintended pharmacological effects .
Biological Activity
N-[4-(piperidin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with acetic anhydride or acetyl chloride in the presence of a suitable catalyst. This process yields the acetamide derivative, which serves as a precursor for further modifications aimed at enhancing its biological activity.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological properties, particularly in anti-inflammatory and analgesic activities. Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as pain and inflammation.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC Values (mg/mL) | Unique Features |
|---|---|---|---|
| N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | Antibacterial | 0.0039 - 0.025 | Strong activity against S. aureus and E. coli |
| 2-amino-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | Antifungal | 3.125 - 100 | Enhanced solubility and reactivity |
| N-[4-(pyridin-3-ylmethyl)phenyl]acetamide | Antimicrobial | Varies | Different interaction profile with receptors |
Interaction studies have demonstrated that this compound binds to various biological targets, including receptors involved in pain signaling pathways. This binding affinity suggests potential applications in developing treatments for neurological disorders and chronic pain management .
Case Studies
- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of this compound showed reduced inflammatory responses in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Analgesic Activity : Animal model studies revealed that the compound exhibited significant analgesic effects comparable to established analgesics like morphine, suggesting its usefulness in pain management therapies .
- Antimicrobial Activity : Several derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimal synthetic routes for N-[4-(piperidin-4-ylmethyl)phenyl]acetamide, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and acetylation. Key steps include:
- Nucleophilic substitution : Reacting 4-bromophenol with piperidine derivatives under controlled pH and temperature (e.g., 60–80°C in DMF) to introduce the piperidinylmethyl group .
- Acetylation : Introducing the acetamide moiety using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
Optimization strategies : - Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., switch from THF to dichloromethane) to reduce byproducts .
- Control reaction time (e.g., 12–24 hours) to avoid over-acetylation, which can lead to impurities .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying the piperidine ring’s conformation (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to nitrogen) and acetamide group integration (δ 2.1 ppm for the acetyl methyl) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 289.1784 for CHNO) .
- HPLC : Quantify purity (>98%) using a C18 column with a gradient elution (acetonitrile/water) .
Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis spectroscopy at λ~260 nm .
- Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma at 37°C, analyzing degradation products using LC-MS over 24 hours .
Advanced Research Questions
Q. How do structural analogs of this compound differ in biological activity, and what SAR (Structure-Activity Relationship) trends are observed?
Key analogs and their pharmacological profiles:
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values in kinase inhibition assays)?
- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) .
- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and correct for solvent interference (e.g., DMSO ≤0.1%) .
- Meta-analysis : Compare results across studies using the same readout (e.g., fluorescence polarization vs. radiometric assays) .
Q. How can computational models predict this compound’s interaction with biological targets like GPCRs or kinases?
- Molecular docking : Use AutoDock Vina to simulate binding to β-adrenergic receptors, focusing on hydrogen bonding with Ser and hydrophobic interactions with the piperidine ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
- Validation : Cross-reference computational predictions with SPR (Surface Plasmon Resonance) data to confirm binding kinetics (e.g., K = 12 nM) .
Q. What strategies mitigate off-target effects in in vivo studies of this compound?
- Dose optimization : Perform MTD (Maximum Tolerated Dose) studies in rodents, starting at 10 mg/kg and escalating to 50 mg/kg .
- Toxicogenomics : Profile liver and kidney tissues via RNA-seq to identify dysregulated pathways (e.g., CYP450 enzymes) .
- Metabolite screening : Identify and quantify major metabolites (e.g., N-desmethyl derivatives) using UPLC-QTOF to assess toxicity .
Methodological Challenges
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Pharmacokinetic profiling : Measure bioavailability (%F) via IV/PO crossover studies in rats and correlate with in vitro permeability (e.g., PAMPA assay) .
- Tissue distribution : Use radiolabeled C-compound to track accumulation in target organs (e.g., brain, liver) .
- Species-specific metabolism : Compare hepatic microsomal stability across species (human vs. murine) to explain efficacy variations .
Q. What experimental designs are recommended for studying the compound’s potential in combination therapies?
- Synergy assays : Use Chou-Talalay analysis to calculate Combination Index (CI) values in cancer cell lines (e.g., CI <1 indicates synergy) .
- Pharmacodynamic markers : Monitor biomarkers like pAKT or caspase-3 activation in tumor xenografts .
- Dosing schedules : Test sequential vs. concurrent administration to optimize therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
